Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Description
Allyl 5-cyano-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20FN3O4S and its molecular weight is 453.49. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Studies
Crystal Structure Analysis
The compound demonstrates a triclinic crystal system and shows intermolecular interactions stabilizing its structure. This can be relevant for understanding its interactions in various environments (Mohandas et al., 2019).
Molecular Conformation
The analysis of molecular conformation, such as the boat conformation of the 4H-pyran ring, aids in predicting its chemical behavior and interactions (Mohandas et al., 2019).
Synthetic Processes and Computational Studies
Synthesis Techniques
The compound can be synthesized through multi-component reactions, which is significant for chemical manufacturing processes (Jayarajan et al., 2019).
Computational Chemistry
Computational methods provide insights into its properties and potential applications, including non-linear optical (NLO) properties (Jayarajan et al., 2019).
Biological and Pharmacological Research
Analgesic Activity
Certain derivatives show pronounced analgesic activity in vivo, which could lead to new pharmacological developments (Bibik et al., 2021).
Potential Anticancer Activity
Molecular docking studies suggest that similar compounds could inhibit tubulin polymerization, indicating potential anticancer activity (Jayarajan et al., 2019).
Chemical Synthesis and Structural Analysis
Novel Synthesis Approaches
Research on new synthetic routes for dihydropyridine derivatives contributes to the development of diverse compounds with potential applications (Dyachenko & Chernega, 2006).
X-Ray Crystallography
Crystallographic analysis of related compounds enhances the understanding of their structural properties, which is crucial for designing new molecules (Dyachenko et al., 1996).
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-3-10-31-23(29)20-14(2)26-22(17(12-25)21(20)18-5-4-11-30-18)32-13-19(28)27-16-8-6-15(24)7-9-16/h3-9,11,21,26H,1,10,13H2,2H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFPXWZAHUBBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CO3)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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